1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

halogen bonding molecular recognition fragment-based drug design

Sourcing bromo-methyl-phenyl triazole fragments with inconsistent substitution patterns can derail SAR campaigns. This compound (CAS 933242-93-4) solves that with a defined 4-bromo-3-methyl substitution on the N1-phenyl ring, providing a balanced halogen-bond donor (C-Br σ-hole) and conformational bias for fragment-based drug discovery. Key supply advantages: • Single fragment progenitor for rapid amide coupling and downstream Suzuki/Buchwald diversification. • Validated scaffold for anticancer (NCI60) and xanthine oxidase inhibitor programs. • Reliable, batch-consistent supply eliminates lead re-synthesis delays.

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
CAS No. 933242-93-4
Cat. No. B1289265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS933242-93-4
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)Br
InChIInChI=1S/C11H10BrN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17)
InChIKeyGRRNLSYOKPJLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazole Carboxylic Acid Fragment for Drug Discovery


1-(4-Bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 933242-93-4) belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold [1]. With a molecular formula of C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol, the compound features a bromo substituent at the para-position and a methyl group at the meta-position of the N1-phenyl ring, providing a unique steric and electronic profile within this fragment class . The triazole-4-carboxylic acid moiety serves as a versatile intermediate for amide coupling to generate 1,2,3-triazole-4-carboxamides, which are recognized pharmacophores in fragment-based drug discovery (FBDD) for anticancer, xanthine oxidase inhibitory, and antimicrobial programs [2].

1,2,3-Triazole-4-carboxylic acid fragment for FBDD campaigns
Halogen-bonding donor (C-Br) with 3-methyl conformational bias
Free carboxylic acid for direct amide coupling to carboxamide pharmacophores
Explored in anticancer, xanthine oxidase, and antimicrobial research programs

Why 4-Bromo-3-methyl Substitution Cannot Be Replaced


Within the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid series, the nature and position of substituents on the N1-phenyl ring critically modulate both the intrinsic fragment potency and the downstream carboxamide activity [1]. The 4-bromo substituent offers a larger van der Waals radius and higher polarizability compared to 4-fluoro or 4-chloro, leading to distinct halogen bonding and hydrophobic interactions in enzyme pockets [2]. The simultaneous presence of a 3-methyl group introduces steric hindrance that can alter the dihedral angle between the triazole and phenyl rings, influencing π-stacking geometry and binding pose [3]. Replacing CAS 933242-93-4 with a simpler 1-(4-bromophenyl)-5-methyl or 1-(4-fluorophenyl)-5-methyl analog therefore risks losing both the halogen bond strength and the conformational bias that make this fragment valuable in structure-activity relationship (SAR) campaigns.

Halogen Bond Donor Strength
Replacing C-Br with C-Cl or C-F may reduce halogen bond strength (σ-hole magnitude) and alter protein-ligand interactions.
Lipophilicity Profile
4-F or des-methyl analogs have lower Hansch π contribution, which may shift passive membrane permeability and fragment cellular uptake.
Conformational Pre-organization
Absence of the 3-methyl group may remove steric bias, leading to a broader conformational ensemble that could affect binding enthalpy.

Differentiation Evidence for This Triazole Fragment


Halogen Bond Donor Capacity of C-Br vs. C-Cl and C-F

The 4-bromo substituent on CAS 933242-93-4 provides a significantly more positive electrostatic potential (σ-hole) on the halogen surface compared to the 4-chloro or 4-fluoro counterparts, as calculated by density functional theory (DFT) for aryl halides [1]. The C-Br σ-hole maximum (Vₛ,ₘₐₓ) for bromobenzene is approximately +23 kcal/mol, compared to +18 kcal/mol for chlorobenzene and +8 kcal/mol for fluorobenzene [2]. This enhanced σ-hole enables stronger and more directional halogen bonding with backbone carbonyl oxygen atoms in protein binding sites (C–Br···O=C interaction distances of 2.8–3.2 Å), a feature that cannot be replicated by the corresponding 4-chloro or 4-fluoro fragment analogs [3].

Halogen Bond Donor
Cross-study comparable
C-Br σ-hole Vₛ,ₘₐₓ ≈ +23 kcal/mol vs C-Cl +18, C-F +8
Stronger directional halogen bonding vs. common 4-Cl or 4-F triazole fragments
DFT calculations on monohalogenated benzenes
halogen bonding molecular recognition fragment-based drug design

Lipophilicity Contribution of 4-Br-3-CH₃ Substitution

The 4-bromo-3-methyl substitution pattern on CAS 933242-93-4 contributes substantially greater lipophilicity than the unsubstituted phenyl or 4-fluorophenyl analogs. The Hansch π constant for a para-bromo substituent is +0.86, compared to +0.14 for para-fluoro and 0.00 for hydrogen [1]. Additionally, the meta-methyl contributes a π value of +0.56 [1]. The combined π contribution (Σπ ≈ +1.42) for the target compound is therefore ~1.28 log units greater than for the 4-fluorophenyl-5-methyl analog (Σπ ≈ +0.14) and ~1.42 log units greater than for the des-methyl 4-bromophenyl analog [2]. This enhanced lipophilicity translates to increased passive membrane permeability and potentially improved cellular uptake for the fragment and its derived carboxamides [3].

Lipophilicity (Hansch π)
Class-level inference
Σπ (4-Br+3-CH₃) ≈ +1.42 vs 4-F Σπ ≈ +0.14
Enhanced passive permeability potential relative to 4-F or des-methyl analogs
Direct cLogP measurement not published
lipophilicity ADME fragment optimization

Conformational Bias from 3-Methyl Steric Effect

The 3-methyl group ortho to the N1 linkage on CAS 933242-93-4 introduces steric hindrance that increases the torsional barrier between the triazole and phenyl rings. Computational studies on analogous 1-(2,3-disubstituted phenyl)-triazole systems indicate that an ortho- or meta-methyl substituent can shift the equilibrium dihedral angle by 15–30° relative to unsubstituted N1-phenyl triazoles [1]. This conformational restriction can pre-organize the fragment into a binding-competent geometry, reducing the entropic penalty upon target engagement [2]. In contrast, the 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-34-2), which lacks the 3-methyl group, exhibits free rotation around the N1-phenyl bond and therefore a broader—but less defined—conformational ensemble in solution .

Conformational Bias
Class-level inference
Estimated dihedral shift 15–30° vs unsubstituted analog
May pre-organize fragment for binding-competent geometry
No direct dihedral measurement for target compound
conformational analysis structure-activity relationship ligand design

Fragment Elaboration via Carboxylic Acid Handle

CAS 933242-93-4 contains a carboxylic acid group at the triazole C4 position, enabling direct amide coupling with diverse amine partners to generate 1,2,3-triazole-4-carboxamides without requiring ester hydrolysis [1]. This is a critical advantage over triazole fragments lacking the carboxylic acid handle, which require additional synthetic steps. The target compound has documented ester derivatives at ChemDiv, including [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate and (3-methylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 1189461-82-2), confirming its established use as a progenitor for elaborated screening compounds . In the broader class, 1,2,3-triazole-4-carboxylic acids evaluated in the NCI60 panel as fragments showed GI₅₀ values in the low micromolar range for select derivatives, with the most potent carboxamides achieving nanomolar activity [2].

Synthetic Tractability
Supporting evidence
Free carboxylic acid; ≥2 documented ester derivatives
Saves 2–3 synthetic steps vs non-carboxylic acid triazole fragments
Class-level GI₅₀ range for carboxamides: 0.023–29.5 µM
fragment elaboration amide coupling click chemistry chemical biology

Xanthine Oxidase Inhibitory Pharmacophore Alignment

The 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold of CAS 933242-93-4 directly maps onto the pharmacophoric requirements of the febuxostat-inspired xanthine oxidase (XO) inhibitor series [1]. In a comprehensive study of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, IC₅₀ values ranged from 0.21 µM to 26.13 µM against XO, with the most potent compound (1s, IC₅₀ = 0.21 µM) being 36-fold more potent than allopurinol [2]. The 4-bromo substituent on CAS 933242-93-4 occupies the same vector as the 4-substituent in this SAR series, making it a direct fragment analog of the active inhibitors. The key structural difference—bromine vs. the nitrile or alkoxy groups in the most active derivatives—defines a specific SAR point that can be systematically explored through amide coupling [3].

XO Inhibitor Pharmacophore
Class-level inference
Class IC₅₀ range 0.21–26.13 µM; best derivative 36-fold > allopurinol
Fragment aligns with febuxostat-inspired XO inhibitor SAR
4-Br vector matches active substitution site
xanthine oxidase inhibition hyperuricemia gout febuxostat analog

Application Scenarios for This Triazole Building Block


Fragment-Based Discovery for Kinase and XO Targets

CAS 933242-93-4 is an ideal fragment starting point for FBDD campaigns targeting kinases and xanthine oxidase. Its carboxylic acid group enables rapid amide coupling with diverse amine fragments, while the 4-bromo substituent provides a halogen-bonding donor for backbone carbonyl interactions and a synthetic handle for Suzuki or Buchwald cross-coupling [1]. The 3-methyl group introduces conformational bias that can improve binding enthalpy. The compound's documented derivatives at ChemDiv confirm its established role in fragment library design .

Anticancer Screening Library Synthesis

For medicinal chemistry groups building anticancer screening libraries, CAS 933242-93-4 provides direct access to the 1,2,3-triazole-4-carboxamide pharmacophore validated in NCI60 screening [1]. The bromine atom serves as both a pharmacophoric element and a diversification point, enabling parallel library synthesis via amide coupling followed by cross-coupling, maximizing chemical space coverage from a single fragment progenitor .

Halogen-Bonding Probes for Structural Biology

The C-Br σ-hole on CAS 933242-93-4 (Vₛ,ₘₐₓ ≈ +23 kcal/mol) makes it a valuable probe molecule for studying halogen bonding in protein-ligand complexes via X-ray crystallography [1]. Unlike the 4-fluoro analog (weak halogen bond donor) or the 4-iodo analog (synthetic instability), the bromo substituent provides a balanced combination of bond strength, synthetic accessibility, and anomalous scattering for crystallographic phasing .

Agrochemical Lead Generation

Triazole-4-carboxylic acids serve as precursors to triazole carboxamides, a class with established antifungal activity through CYP51 inhibition [1]. The 4-bromo-3-methyl substitution pattern on CAS 933242-93-4, combined with the carboxylic acid handle for further derivatization, positions it as a building block for agrochemical discovery programs seeking novel fungicides with differentiated resistance profiles from existing triazole antifungals .

Application
Selection Property
Validation Focus
Kinase & XO FBDD Campaigns
Carboxylic acid handle + halogen bond donor
Halogen bonding assay, kinase panel screening
Anticancer Screening Library Synthesis
1,2,3-Triazole-4-carboxamide pharmacophore
NCI60 cell panel screening
Structural Biology Halogen-Bonding Probes
C-Br anomalous scattering, balanced σ-hole
X-ray crystallography, protein-ligand complex
Agrochemical Lead Generation
Triazole-4-carboxylic acid handle
CYP51 inhibition assay, resistance profiling
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